molecular formula C17H12N2O3S B5836036 N-(4-phenyl-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide

N-(4-phenyl-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B5836036
M. Wt: 324.4 g/mol
InChI Key: CFDAAPKYPSCBIE-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a 1,3-benzodioxole core linked via a carboxamide group to a 4-phenyl-substituted thiazole ring. This structural motif is associated with diverse biological activities, including anti-inflammatory and enzyme inhibitory properties . Its synthesis typically involves coupling substituted benzoyl chlorides with 2-amino-4-phenylthiazoles under basic conditions . Key spectral data (FTIR, $ ^1H $-NMR, $ ^{13}C $-NMR) confirm the presence of characteristic functional groups, such as the benzodioxole C-O-C stretch (~1250 cm$ ^{-1} $) and thiazole C=N vibrations (~1617 cm$ ^{-1} $) .

Properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-16(12-6-7-14-15(8-12)22-10-21-14)19-17-18-13(9-23-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDAAPKYPSCBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the benzodioxole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(4-phenyl-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogens or halogenating agents.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit the growth of human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and inhibition of angiogenesis pathways .

Anti-inflammatory Properties

Compounds containing thiazole rings have been explored for their anti-inflammatory effects, particularly as inhibitors of cyclooxygenase (COX) enzymes. The structure of N-(4-phenyl-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide suggests potential activity against COX enzymes, which are critical in the inflammatory response .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions involving thiazole and benzodioxole precursors. Ongoing research focuses on optimizing these synthetic pathways to enhance yield and purity while exploring modifications to improve biological efficacy .

Cytotoxicity Studies

In one study, derivatives of thiazole were synthesized and tested for their cytotoxicity against human cell lines. The results indicated that specific substitutions on the phenyl ring significantly influenced the anticancer activity, with some compounds exhibiting IC50 values lower than standard chemotherapeutic agents .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets involved in cancer progression and inflammation. These studies help in understanding the interaction mechanisms at a molecular level and guide the design of more potent derivatives .

Mechanism of Action

The mechanism by which N-(4-phenyl-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide exerts its effects is primarily through the interaction with cellular components. For instance, its antifungal activity is attributed to the induction of oxidative stress within fungal cells, leading to increased levels of reactive oxygen species (ROS) and subsequent cellular damage. This oxidative damage disrupts vital cellular processes, ultimately resulting in cell death. The compound’s interaction with specific molecular targets and pathways, such as those involved in oxidative stress response, further elucidates its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Substituents on Thiazole/ Benzodioxole Biological Activity (IC$ _{50} $/Binding Energy) Reference
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) 4-Cl on benzamide Anti-inflammatory (Carrageenan assay, p < 0.01)
N-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n) 3-CF$ _3 $ on benzamide Anti-inflammatory (p < 0.001)
N-[4-hydroxy-2-(4-nitrophenyl)-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide (5bb) 4-NO$ _2 $ on thiazole Tautomeric mixture; enzymatic inhibition potential
N-[4-hydroxy-2-(4-acetylanilino)-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide (5bd) 4-acetylanilino on thiazole Dual tautomers; moderate yield (76%)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO$ _2 $) enhance anti-inflammatory activity by improving target binding. For example, compound 5c (4-Cl) showed significant inhibition in carrageenan-induced edema (p < 0.01), likely due to increased lipophilicity and receptor interactions .
  • Bulkier substituents (e.g., CF$ _3 $) in 5n further amplify activity (p < 0.001), suggesting steric and electronic synergies in p38 kinase inhibition .
  • Hydroxy and acetylanilino groups on the thiazole ring (e.g., 5bd) introduce tautomerism, complicating crystallization but offering unique binding modes in enzyme inhibition .

Comparative Analysis :

  • Hantzsch cyclization (evidence 2, 3) offers superior yields (75–95%) for 5-acylamino-thiazoles under catalyst-free conditions, avoiding metal contamination .
  • Acylation methods (evidence 12) are less efficient (~70–85%) but provide straightforward access to diverse benzamide derivatives .
  • Click chemistry (evidence 1) enables triazole-thiazole hybrids but requires metal catalysts, complicating purification .

Table 3: Activity Comparison Against Targets

Compound Target/Assay Activity/Binding Energy Reference
N-(4-phenylthiazol-2-yl)-1,3-benzodioxole-5-carboxamide ACE2 (SARS-CoV-2 entry inhibition) Binding energy: Not reported
N-(4-allyl-5-thio-triazol-3-yl)acetamide derivative ACE2 ΔG = -5.51 kcal/mol
N-(4-phenylthiazol-2-yl)-N'-phenylureas p38 kinase (anti-inflammatory) IC$ _{50} $: <10 μM (top compounds)

Key Findings :

  • Urea derivatives (evidence 13) show potent p38 kinase inhibition (IC$ _{50} $ <10 μM) via DFG-out binding, a mechanism shared by α2C-AR agonists (evidence 7) .

Biological Activity

N-(4-phenyl-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H14N2O3S
  • Molecular Weight : 350.39 g/mol
  • Key Features : Contains a benzodioxole moiety and a thiazole ring, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells.

Cell Line IC50 (µM) Mechanism of Action
A5494.2Induces G2/M arrest and apoptosis
H4414.8Inhibits cell migration

In a study evaluating thiazolyl-pyrazoline derivatives, compounds similar to this compound exhibited significant inhibition of EGFR and VEGFR-2 with IC50 values as low as 32.5 nM for EGFR and 43.0 nM for VEGFR-2, indicating strong potential for targeted cancer therapy .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. A related series of thiazole derivatives demonstrated potent activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL .

Microbial Strain MIC (μmol/mL)
Staphylococcus aureus10.7
Escherichia coli15.0
Candida albicans20.0

These results suggest that compounds with similar structural motifs may possess significant antibacterial and antifungal properties.

Case Study 1: Anticancer Efficacy in NSCLC

A study conducted on the effects of benzodioxole derivatives showed that compounds containing the thiazole moiety significantly inhibited proliferation in NSCLC cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, researchers synthesized a series of benzothiazole derivatives and evaluated their effectiveness against pathogens. The results indicated that certain derivatives exhibited strong antibacterial properties, suggesting that modifications in the thiazole structure could enhance antimicrobial efficacy .

Q & A

Q. What are the common synthetic routes for N-(4-phenyl-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide?

Synthesis typically involves coupling thiazole derivatives with benzodioxole carboxamide precursors. Key methods include:

  • Stepwise Functionalization : Reacting 4-phenyl-1,3-thiazol-2-amine with activated benzodioxole-5-carboxylic acid derivatives (e.g., acid chlorides) in aprotic solvents (e.g., dioxane) under basic conditions (e.g., triethylamine) at 20–25°C .
  • Catalytic Optimization : Use of catalysts like DMAP (4-dimethylaminopyridine) to enhance coupling efficiency, achieving yields >80% .
  • Solvent Selection : Polar solvents (e.g., DMF, THF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) aid in product precipitation .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Amide CouplingBenzodioxole-5-carbonyl chloride, Et₃N, DCM, 0°C → RT85≥98%
CyclizationThiourea derivative, K₂CO₃, EtOH, reflux7895%

Q. What spectroscopic techniques are critical for characterizing this compound?

Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of aromatic protons (δ 6.8–8.1 ppm), thiazole protons (δ 7.2–7.5 ppm), and benzodioxole methylene (δ 5.9–6.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 365.08) .
  • IR Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and benzodioxole C-O-C (~1250 cm⁻¹) .

Q. What preliminary biological activities have been reported?

Early studies highlight:

  • Anticancer Activity : IC₅₀ values of 2–10 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .
  • Enzyme Inhibition : Moderate inhibition (Ki ~50 nM) of cyclooxygenase-2 (COX-2) and EGFR kinase, attributed to thiazole-mediated interactions .

Advanced Research Questions

Q. How can SHELX software enhance crystallographic analysis of this compound?

SHELX applications include:

  • Structure Solution : SHELXD for dual-space recycling in experimental phasing, particularly useful for resolving twinned crystals .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, achieving R-factors <5% for high-resolution (<1.2 Å) data .
  • Validation : Incorporates tools like PLATON to check for missed symmetry or disorder .

Q. Table 2: Crystallographic Data Comparison

ParameterSHELX-refined StructureNon-SHELX Structure
R-factor3.2%6.8%
RMSD (bonds)0.015 Å0.028 Å
Twinning DetectionAutomated (SHELXL)Manual

Q. How can researchers resolve contradictions in reported bioactivity data?

Methodological approaches include:

  • Purity Assessment : Use HPLC (>98% purity) to exclude confounding impurities .
  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .
  • Structural Analog Studies : Test derivatives (e.g., replacing benzodioxole with furan) to isolate pharmacophore contributions .

Q. What strategies optimize reaction yields in multi-step syntheses?

Advanced optimization involves:

  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 24 h) while maintaining >90% yield .
  • Catalyst Screening : Pd(OAc)₂/Xantphos systems improve Ullmann-type couplings for aryl-thiazole linkages .
  • In Situ Monitoring : ReactIR tracks intermediates, enabling real-time adjustment of stoichiometry .

Q. How does molecular docking inform structure-activity relationships (SAR)?

Docking workflows include:

  • Target Selection : Prioritize kinases (e.g., EGFR) based on thiazole’s ATP-binding affinity .
  • Pose Validation : Compare computed binding energies (ΔG ~-9 kcal/mol) with experimental IC₅₀ .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds between benzodioxole and Arg776 in EGFR) .

Q. How are spectroscopic data discrepancies addressed?

  • Dynamic Effects : Variable-temperature NMR resolves rotational barriers in amide bonds .
  • Isotopic Labeling : ¹³C-labeled benzodioxole clarifies ambiguous carbonyl signals in crowded spectra .
  • DFT Calculations : Predict NMR/IR spectra (Gaussian 16) to reconcile experimental vs. theoretical data .

Q. What crystallographic challenges arise with this compound?

  • Disorder Management : Partial occupancy modeling in SHELXL for flexible benzodioxole groups .
  • Twinning : Use Hooft metrics in PLATON to detect and correct twinning in monoclinic crystals .
  • Hydrogen Bonding : HAR analysis in Mercury reveals weak C-H···O interactions stabilizing crystal packing .

Q. How do substituent modifications impact bioactivity?

Table 3: Substituent Effects on Anticancer Activity

DerivativeSubstituentIC₅₀ (µM, MCF-7)Key Interaction
ParentNone5.2Thiazole-EGFR H-bond
A-OCH₃ (benzodioxole)3.8Enhanced lipophilicity
B-NO₂ (thiazole)8.9Electron withdrawal reduces binding

Modifications altering electron density (e.g., electron-withdrawing groups) reduce activity, while lipophilic groups improve membrane permeability .

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